N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-chlorobenzyl group and a 6-cyclopropylpyridazine moiety. The cyclopropyl group on the pyridazine ring introduces steric and electronic effects, while the chlorophenylmethyl substituent may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c21-17-4-2-1-3-16(17)13-22-20(26)15-9-11-25(12-10-15)19-8-7-18(23-24-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNWBPNZXQQKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 338.4 g/mol. Its IUPAC name is 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide. The structure includes a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide |
| SMILES | C1CC(C(NC(=O)C2=CC=NN2)C(C1)C(=O)N(C(C(C=C)Cl)C))OCC2=CC=C(C=C2)C(=O)N(C(C(C=C)Cl)C) |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways related to:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, possibly through inhibition of bacterial growth or enzyme activity.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's (acetylcholinesterase inhibition) and urease inhibition, which is relevant for conditions like peptic ulcers and kidney stones.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM, indicating significant antibacterial potential compared to standard drugs .
- Enzyme Inhibition : Research on related compounds has shown that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases .
- Pharmacokinetics : Binding studies using bovine serum albumin (BSA) have indicated that the compound may demonstrate favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the efficacy and potential applications of this compound, it is useful to compare it with other compounds exhibiting similar structures or biological activities.
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) |
|---|---|---|
| This compound | TBD | TBD |
| Piperidine derivative A | 5.0 | 10.0 |
| Piperazine derivative B | 7.5 | 8.5 |
Note: TBD indicates that specific values for the compound are yet to be determined.
Future Directions
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and toxicity profiles.
- Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs are piperidine-4-carboxamide derivatives with variations in substituents and heterocyclic systems. Key examples include:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Activity and Selectivity
Chlorophenyl vs. Fluorobenzyl Groups :
The target compound’s 2-chlorophenylmethyl group differs from the 4-fluorobenzyl group in ’s SARS-CoV-2 inhibitors. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance receptor binding affinity compared to fluorine, albeit at the cost of increased metabolic stability concerns .- Heterocyclic Systems: The 6-cyclopropylpyridazine in the target compound contrasts with the naphthalene in ’s analogs and the purine in Otenabant ().
Cyclopropyl vs. Diphenylpropyl Groups :
The cyclopropyl substituent in the target compound reduces steric hindrance compared to the 3,3-diphenylpropyl group in ’s analog, which may translate to better membrane permeability and central nervous system penetration .
Pharmacokinetic and Physicochemical Properties
Molecular Weight and Lipophilicity :
The target compound’s estimated molecular weight (~400) is lower than Otenabant (546.88) and comparable to and ’s analogs. This suggests favorable drug-likeness per Lipinski’s rules. The cyclopropylpyridazine moiety likely lowers LogP compared to diphenylpropyl or naphthalene-containing analogs, improving aqueous solubility .Metabolic Stability :
The absence of naphthalene () or purine () systems may reduce cytochrome P450-mediated metabolism in the target compound, extending half-life .
Research Findings and Implications
- Antiviral Potential: Structural parallels to ’s SARS-CoV-2 inhibitors suggest the target compound could bind viral proteases or polymerases, though its efficacy remains unvalidated .
- Therapeutic Scope: Unlike Otenabant (), the target compound lacks a purine-based scaffold, making cannabinoid receptor modulation unlikely. Its applications may instead align with kinase or protease inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
